rac-(3aR,4R,6aS)-2-methyl-octahydrocyclopenta[c]pyrrol-4-ol
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Overview
Description
rac-(3aR,4R,6aS)-2-methyl-octahydrocyclopenta[c]pyrrol-4-ol: is a chemical compound with the molecular formula C8H15NO. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is part of the cyclopentapyrrol family and is characterized by its octahydrocyclopenta[c]pyrrol structure with a hydroxyl group at the 4th position and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,4R,6aS)-2-methyl-octahydrocyclopenta[c]pyrrol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a precursor compound followed by cyclization. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,4R,6aS)-2-methyl-octahydrocyclopenta[c]pyrrol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the hydroxyl group, typically using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of fully reduced cyclopentapyrrol derivatives
Substitution: Formation of substituted cyclopentapyrrol derivatives.
Scientific Research Applications
rac-(3aR,4R,6aS)-2-methyl-octahydrocyclopenta[c]pyrrol-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of rac-(3aR,4R,6aS)-2-methyl-octahydrocyclopenta[c]pyrrol-4-ol involves its interaction with specific molecular targets. The hydroxyl group and the cyclopentapyrrol structure allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- rac-(3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride
- rac-(3aR,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one
- rac-(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
Comparison: rac-(3aR,4R,6aS)-2-methyl-octahydrocyclopenta[c]pyrrol-4-ol is unique due to the presence of the methyl group at the 2nd position, which can influence its reactivity and interactions compared to other similar compounds.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol |
InChI |
InChI=1S/C8H15NO/c1-9-4-6-2-3-8(10)7(6)5-9/h6-8,10H,2-5H2,1H3 |
InChI Key |
WRMUFPIDTHIMLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCC(C2C1)O |
Origin of Product |
United States |
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